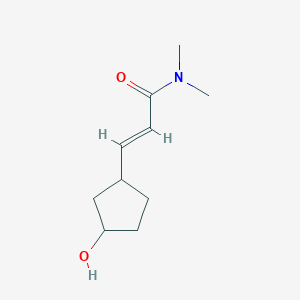
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is an organic compound that features a cyclopentane ring substituted with a hydroxy group and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide typically involves the reaction of 3-hydroxycyclopentanone with N,N-dimethylacrylamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality for commercial use.
化学反応の分析
Types of Reactions
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopentyl)-N,N-dimethylacrylamide.
Reduction: 3-(3-Hydroxycyclopentyl)-N,N-dimethylpropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylamide moiety can participate in various chemical reactions. These interactions can influence biological pathways and result in specific effects.
類似化合物との比較
Similar Compounds
3-(3-Hydroxycyclopentyl)acrylamide: Lacks the N,N-dimethyl substitution.
3-(3-Hydroxycyclopentyl)-N-methylacrylamide: Contains only one methyl group on the nitrogen.
3-(3-Hydroxycyclopentyl)-N,N-diethylacrylamide: Contains ethyl groups instead of methyl groups.
Uniqueness
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
(E)-3-(3-hydroxycyclopentyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-11(2)10(13)6-4-8-3-5-9(12)7-8/h4,6,8-9,12H,3,5,7H2,1-2H3/b6-4+ |
InChIキー |
YFIWMUPNIMPKGN-GQCTYLIASA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C1CCC(C1)O |
正規SMILES |
CN(C)C(=O)C=CC1CCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


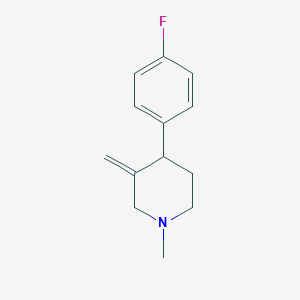
![2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
![2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
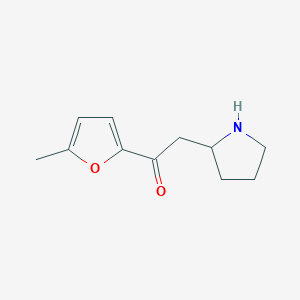
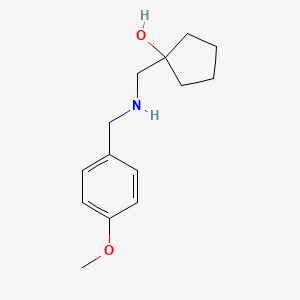
![Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)

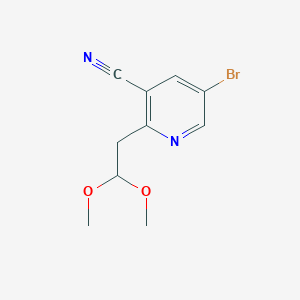

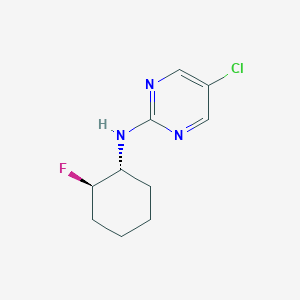
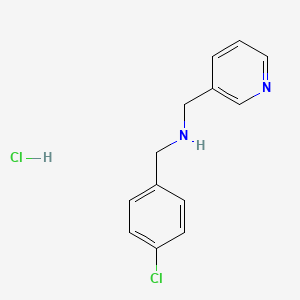
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
